N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
説明
特性
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O3S/c1-12-17(13(2)30-26-12)31(28,29)25-7-8-27-19-16(10-24-27)18(22-11-23-19)21-9-14-3-5-15(20)6-4-14/h3-6,10-11,25H,7-9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGZGRAJAUEHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and the implications of its unique structural features.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 421.47 g/mol. Its structure incorporates several key functional groups, including:
- Pyrazolo[3,4-d]pyrimidine core : Known for diverse biological activities.
- Sulfonamide group : Often associated with antibacterial properties.
- Fluorobenzyl moiety : Enhances solubility and biological activity.
- Isoxazole ring : Contributes to its pharmacological profile.
Biological Activity
Research indicates that compounds similar to N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibit various biological activities. The following table summarizes some findings related to its biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | Pyrazolo[3,4-d]pyrimidine core, sulfonamide group | Potential anticancer and antibacterial activity |
| 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine core | Anticancer potential |
| 5-Methylisoxazole Derivative | Isoxazole ring | Antimicrobial properties |
The presence of multiple pharmacophores in this compound suggests that they may work synergistically to enhance biological activity compared to other similar compounds. Studies have shown that the compound exhibits potent inhibitory effects on specific cancer cell lines and may also possess antimicrobial properties.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antibacterial Properties : Preliminary screening revealed that the compound showed promising antibacterial activity against several strains of bacteria. The sulfonamide group is likely contributing to this effect by inhibiting bacterial folate synthesis.
- Molecular Docking Studies : Computational studies utilizing molecular docking have indicated favorable binding interactions between the compound and target enzymes involved in cancer progression and bacterial metabolism. These findings suggest a strong potential for further development as a therapeutic agent.
類似化合物との比較
Key Research Findings and Implications
Structural Activity Relationships (SAR)
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ’s chromene derivative with dual fluorine substituents) .
- Sulfonamide Linker : The ethyl chain in the target compound likely improves solubility and pharmacokinetics compared to rigid aromatic linkers (e.g., methylbenzenesulfonamide in ).
Lumping Strategy Relevance ()
The lumping strategy groups compounds with shared functional groups (e.g., sulfonamides, pyrazolo-pyrimidine cores) to predict properties. However, the target compound’s unique 3,5-dimethylisoxazole sulfonamide and fluorinated substituents distinguish it from simpler analogs, necessitating individual evaluation .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
Q. What in vitro assays are suitable for preliminary biological evaluation?
Prioritize assays based on structural analogs:
- Kinase inhibition : Screen against CDK or JAK families using fluorescence polarization .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Mycobacterium tuberculosis H37Rv .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How can structural confirmation be achieved post-synthesis?
- X-ray crystallography : Resolve π-stacking of the pyrimidine ring and fluorobenzyl group .
- 2D NMR (COSY, HSQC) : Assign coupling between the ethyl linker (δ 2.8–3.5 ppm) and pyrazolo N-H (δ 8.1 ppm) .
Advanced Research Questions
Q. How can synthesis yield be optimized using computational methods?
- Design of Experiments (DoE) : Apply full factorial design to variables (temperature, solvent ratio, catalyst loading). For example, optimize coupling reactions using acetonitrile/THF (3:1) at 60°C .
- Bayesian optimization : Train models on reaction parameters (e.g., equivalents of DMAP) to predict yield improvements >15% .
Q. What strategies resolve contradictions in biological activity data?
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular cytotoxicity (CC₅₀) to distinguish target-specific vs. off-target effects .
- Metabolite profiling : Use LC-HRMS to rule out degradation products masking true activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
